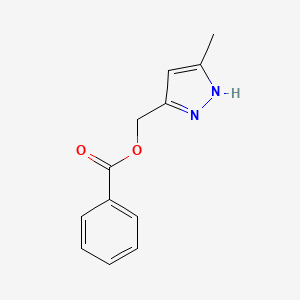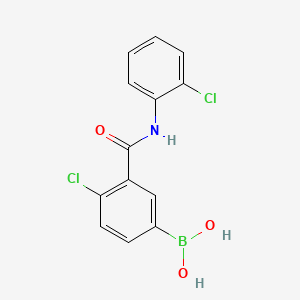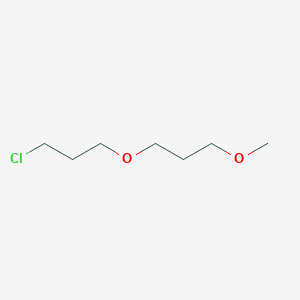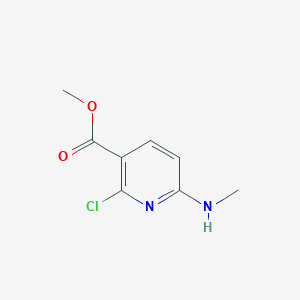![molecular formula C8H5Br2NO B12861552 2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
2-Bromo-5-(bromomethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(bromomethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C8H5Br2NO, is characterized by the presence of bromine atoms at the 2 and 5 positions of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)benzo[d]oxazole typically involves the bromination of 2-methylbenzoxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions must be carefully controlled to avoid over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of debrominated products or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminomethyl derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
2-Bromo-5-(bromomethyl)benzo[d]oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)benzo[d]oxazole involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
5-Bromo-2-methylbenzoxazole: Contains a single bromine atom, leading to different reactivity and applications.
2-(Bromomethyl)benzo[d]oxazole: Similar structure but with different substitution patterns, affecting its chemical behavior and uses.
Uniqueness
2-Bromo-5-(bromomethyl)benzo[d]oxazole is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its specific substitution pattern allows for targeted modifications, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C8H5Br2NO |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Br2NO/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,4H2 |
InChI Key |
BXGJOMLFOVXQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


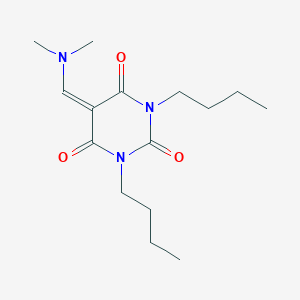
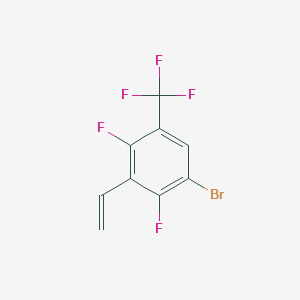
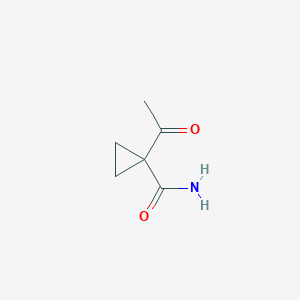
![7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
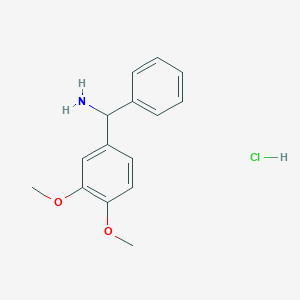
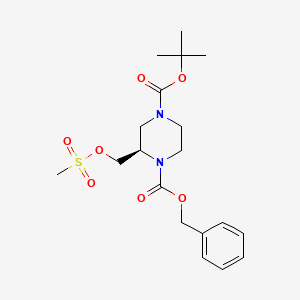
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)


